molecular formula C25H25FN6O2S B2719041 1-(tert-butyl)-6-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1172804-75-9

1-(tert-butyl)-6-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2719041
CAS RN: 1172804-75-9
M. Wt: 492.57
InChI Key: VVJJKJBJQLJFPV-UHFFFAOYSA-N
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Description

1-(tert-butyl)-6-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C25H25FN6O2S and its molecular weight is 492.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Pyridazinone derivatives containing the 1,3,4-thiadiazole moiety have been synthesized and exhibit significant antitumor activity. Among these compounds, a few displayed notable inhibitory activity against specific cancer cell lines, showing the potential of these compounds in cancer treatment research (Qin et al., 2020).

Molecular Docking and Antimicrobial Activity

Another research explored the synthesis of novel pyridine and fused pyridine derivatives, highlighting their potential as antimicrobial and antioxidant agents. The molecular docking screenings showed moderate to good binding energies, indicating their relevance in drug design (Flefel et al., 2018).

Optical Properties in Scientific Research

Research on the optical properties of compounds with electron-donating amino groups linked to various heterocycles, including pyridine derivatives, revealed insights into their fluorescence properties. This study contributes to the understanding of the structure-dependent fluorescence in both solid and solution states, useful for applications in materials science (Palion-Gazda et al., 2019).

Anti-Lung Cancer Activity

A study on fluoro-substituted benzo[b]pyran compounds, which undergo reactions to form various derivatives including pyrazole and pyrimidine thiones, demonstrated significant anti-lung cancer activity. This illustrates the potential of fluoro-substituted compounds in therapeutic applications (Hammam et al., 2005).

Antiinflammatory and Analgesic Activities

Thieno[3,4-c]pyrazole derivatives were synthesized and evaluated for their analgesic and antiinflammatory properties. Specifically, the 4-fluorophenyl derivative exhibited remarkable activities, comparable to established drugs like acetylsalicylic acid (Menozzi et al., 1992).

Crystal Structures and Tautomerism

Research on the synthesis of new diaryl pyrazoles and their crystal structures provided insights into the tautomerism and intermolecular hydrogen bonding, which are key for understanding their chemical behavior and potential applications in various scientific fields (Wang et al., 2009).

properties

IUPAC Name

1-tert-butyl-6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6O2S/c1-15-18-13-27-32(25(2,3)4)23(18)24(34)30(28-15)14-22(33)31-20(16-7-9-17(26)10-8-16)12-19(29-31)21-6-5-11-35-21/h5-11,13,20H,12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJJKJBJQLJFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-6-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

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